2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNQOLWJAPPRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Pyridine-Thiophene Intermediate: : The initial step often involves the coupling of a thiophene derivative with a pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids under mild conditions .
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Introduction of the Fluorine Atom: : The fluorine atom can be introduced via electrophilic fluorination. This step may involve the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
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Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C with hydrogen gas, sodium borohydride
Substitution: Nitric acid, sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest that it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions. The thiophene and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, scaffold variations, and inferred pharmacological implications.
Pyridine-Thiophene Analogs
- 2-Fluoro-N-((4-(Thiophen-2-yl)Tetrahydro-2H-Pyran-4-yl)Methyl)Benzenesulfonamide (): Structural Differences: The thiophene substituent is at the 2-position instead of 3-position, and the pyridine ring is replaced by a tetrahydro-2H-pyran (oxane) ring. The thiophen-2-yl group may reduce steric hindrance compared to thiophen-3-yl, affecting ligand-receptor interactions .
Sulfonamide Derivatives with Heterocyclic Moieties
- N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide (): Structural Differences: Lacks the fluorinated benzene and thiophene groups. Instead, it features a 4-methylbenzenesulfonamide linked to an aniline-substituted pyridine.
- N-Methyl-2-Nitro-N-(1-{[2-(3,4,5-Trimethoxyphenyl)Pyridin-4-yl]Methyl}Pyrrolidin-3-yl)Benzenesulfonamide (): Structural Differences: Contains a nitro group and a 3,4,5-trimethoxyphenyl-pyridine moiety instead of thiophene. The trimethoxyphenyl group may improve solubility and confer kinase inhibition properties, as seen in GATA-2 inhibitors like K-11706 .
Double Sulfonamide Systems
- N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide (): Structural Differences: Features dual sulfonamide groups and lacks the pyridine-thiophene scaffold.
Biological Activity
2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound's structure includes a fluorine atom, a thiophene ring, and a pyridine moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridine Derivative : 2-(thiophen-3-yl)pyridine is synthesized through condensation reactions.
- Fluorination : A fluorinating agent like diethylaminosulfur trifluoride (DAST) is used to introduce the fluorine atom.
- Benzamide Formation : The final step involves coupling the fluorinated derivative with benzoyl chloride under basic conditions.
Biological Activity
Research indicates that 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide exhibits various biological activities:
Antimicrobial Properties
Studies have demonstrated that compounds with similar structures show significant antimicrobial activity. For instance, derivatives containing thiophene and pyridine rings have been reported to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, compounds with similar scaffolds have shown IC50 values in the micromolar range against various cancer types, suggesting potential therapeutic applications.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Study B | HeLa (cervical cancer) | 8.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
The biological activity of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, such as lipoxygenases (LOXs).
- Receptor Modulation : It can bind to receptors on cell surfaces, modulating signaling pathways that lead to cellular responses like apoptosis or reduced inflammation .
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study demonstrated that a related compound significantly inhibited LOX activity with an IC50 value of 0.24 µM, suggesting a similar potential for 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide .
- Case Study 2 : In vitro studies on human cancer cell lines showed promising results where derivatives exhibited selective toxicity towards malignant cells while sparing normal cells.
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiophene-Pyridine Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 60–75 |
| Sulfonylation | 2-Fluorobenzenesulfonyl chloride, Et₃N | DCM | RT | 70–85 |
Basic Question: Which analytical techniques are critical for characterizing this compound?
Answer:
Critical techniques include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms regiochemistry of the thiophene-pyridine core and sulfonamide linkage. For example, pyridin-4-yl CH₂ protons resonate at δ 4.5–5.0 ppm .
High-Performance Liquid Chromatography (HPLC) :
- Validates purity (>95%) using C18 columns and acetonitrile/water mobile phases .
X-ray Crystallography :
- Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridine) .
Advanced Question: How can computational methods predict the reactivity of this compound?
Answer:
Density Functional Theory (DFT) :
- Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The thiophene ring often shows high electron density .
Molecular Docking :
- Screens binding affinity to biological targets (e.g., enzymes). The sulfonamide group may interact with catalytic residues via hydrogen bonding .
MD Simulations :
- Assesses stability in solvent environments (e.g., aqueous vs. DMSO) to guide solubility optimization .
Advanced Question: How can researchers resolve contradictions in biological activity data?
Answer:
Dose-Response Studies :
- Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects .
Structural-Activity Relationship (SAR) :
- Compare analogs (e.g., replacing thiophene with furan) to isolate functional group contributions .
Target Validation :
- Use CRISPR knockouts or competitive binding assays (e.g., SPR) to confirm specificity .
Q. Table 2: Example SAR Data
| Analog Structure | Target IC₅₀ (μM) | Notes |
|---|---|---|
| Thiophene variant | 0.45 ± 0.02 | High selectivity |
| Furan variant | >10 | Loss of activity |
Basic Question: What are the key structural features influencing its chemical behavior?
Answer:
Thiophene Ring :
- Electron-rich, participates in π-π stacking and charge-transfer interactions .
Pyridine Core :
- Basic nitrogen enables coordination with metal catalysts or protonation in acidic media .
Sulfonamide Group :
- Hydrogen-bond donor/acceptor; critical for enzyme inhibition (e.g., carbonic anhydrase) .
Advanced Question: What strategies optimize reaction yields in its synthesis?
Answer:
Catalyst Screening :
- Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd-XPhos) to enhance coupling efficiency .
Solvent Optimization :
- Use toluene/EtOH mixtures for Suzuki couplings to reduce side reactions vs. DMF .
Microwave-Assisted Synthesis :
- Shorten reaction times (e.g., 30 min vs. 12 hr) while maintaining yields >80% .
Advanced Question: How to determine binding modes with biological targets?
Answer:
X-ray Crystallography :
- Co-crystallize the compound with the target protein (e.g., carbonic anhydrase II) to resolve binding pockets .
Surface Plasmon Resonance (SPR) :
- Measure real-time binding kinetics (ka/kd) to assess affinity and stoichiometry .
Isothermal Titration Calorimetry (ITC) :
- Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding mechanisms .
Basic Question: What are its potential applications in materials science?
Answer:
Organic Semiconductors :
- The thiophene-pyridine core enables charge transport in thin-film transistors .
Catalysts :
- Pyridine nitrogen coordinates transition metals (e.g., Cu, Pd) for cross-coupling reactions .
Luminescent Materials :
- Fluorinated sulfonamide enhances photostability in OLEDs .
Q. Table 3: Material Properties
| Application | Key Property | Reference |
|---|---|---|
| Semiconductors | Bandgap: 2.8 eV | |
| Catalysts | Turnover Frequency: 500 h⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
